

In silico toxicity prediction of 3-(4-Bromophenyl)prop-2-yn-1-ol

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Compound of Interest

Compound Name: 3-(4-Bromophenyl)prop-2-yn-1-ol

Cat. No.: B1598695

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An In-Depth Technical Guide to the In Silico Toxicity Prediction of **3-(4-Bromophenyl)prop-2-yn-1-ol**

Abstract

The early and accurate assessment of a compound's toxicity is a cornerstone of modern drug discovery and chemical safety evaluation.[1][2][3] This guide provides a comprehensive, in-depth framework for the in silico toxicological assessment of **3-(4-Bromophenyl)prop-2-yn-1-ol** (CAS: 37614-58-7), a molecule with potential applications as a chemical intermediate or building block in synthetic chemistry, including as a PROTAC linker.[4] By leveraging a suite of computational methodologies—from Quantitative Structure-Activity Relationship (QSAR) models to read-across analysis—this document outlines a systematic, weight-of-evidence approach to predict key toxicological endpoints.[5][6] The protocols and rationale described herein are designed for researchers, toxicologists, and drug development professionals, providing a practical and scientifically rigorous guide to predictive toxicology.


Introduction: The Imperative for Predictive Toxicology

The attrition of drug candidates due to unforeseen toxicity remains a significant challenge in pharmaceutical development, contributing to substantial financial losses and patient risk.[7][8] Computational toxicology offers a powerful paradigm shift, enabling the rapid, cost-effective, and ethically responsible screening of compounds before they are even synthesized.[9][10][11]

This in silico first approach allows for the early identification of potential liabilities, guiding medicinal chemistry efforts toward safer and more effective molecules.[\[12\]](#)

This guide focuses on **3-(4-Bromophenyl)prop-2-yn-1-ol**, a compound whose toxicological profile is not extensively documented in public literature. Our objective is to construct a robust, predictive toxicity profile by integrating data from multiple computational models and analysis techniques. This process follows the principles of ensuring that in silico assessments are performed and evaluated in a consistent, reproducible, and well-documented manner.[\[13\]](#)

Compound of Interest: 3-(4-Bromophenyl)prop-2-yn-1-ol

Property	Value	Source
IUPAC Name	3-(4-bromophenyl)prop-2-yn-1-ol	-
CAS Number	37614-58-7	[14]
Molecular Formula	C ₉ H ₇ BrO	[14]
Molecular Weight	211.06 g/mol	[14]
Canonical SMILES	<chem>C1=CC(=CC=C1C#CCO)Br</chem>	-
Chemical Structure	 alt text	MedChemExpress

The Methodological Core: A Multi-Model Approach

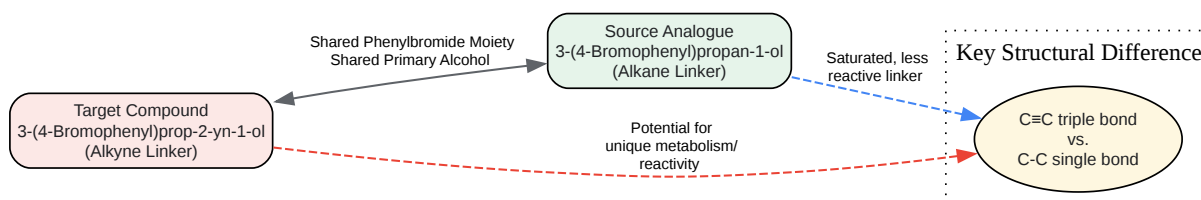
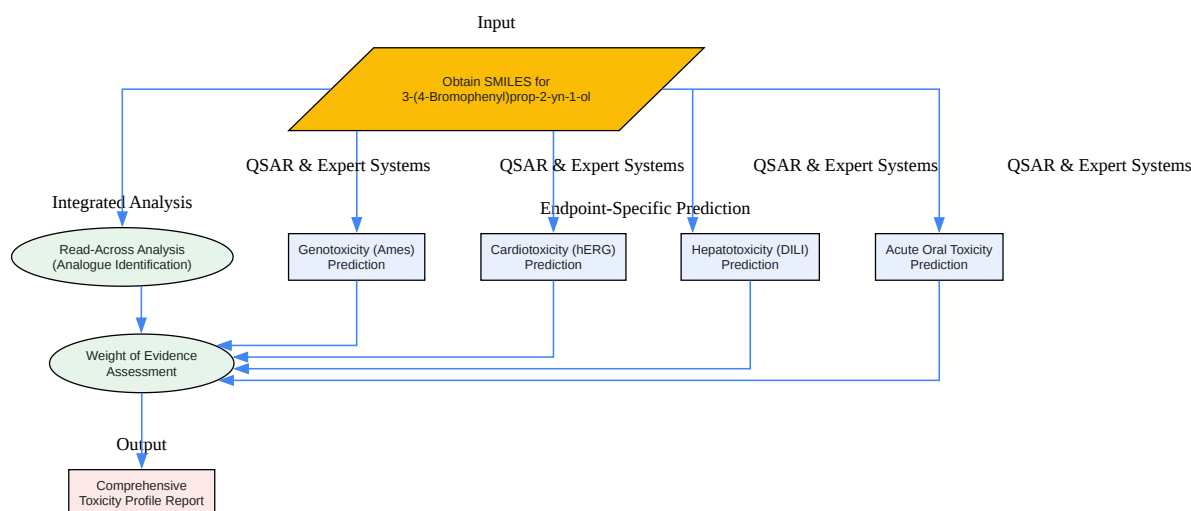
No single in silico model can capture the full complexity of toxicological interactions. Therefore, a weight-of-evidence approach, integrating multiple lines of computational evidence, is essential for a reliable assessment. Our strategy is built on two pillars: endpoint-specific QSAR modeling and analogue-based read-across analysis.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is founded on the principle that the biological activity of a chemical is directly related to its molecular structure.[\[15\]](#)[\[16\]](#) These models are trained on large datasets of

compounds with known toxicities to learn the relationships between structural features (descriptors) and specific toxicological outcomes.[17]

The overall workflow for a comprehensive in silico toxicity assessment is depicted below.



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